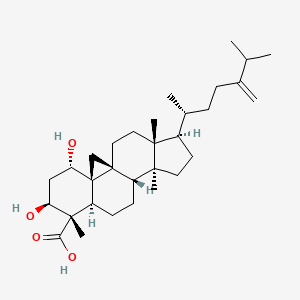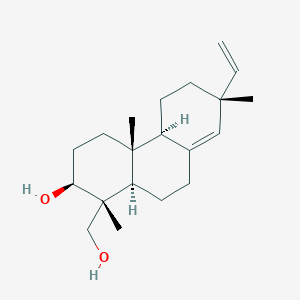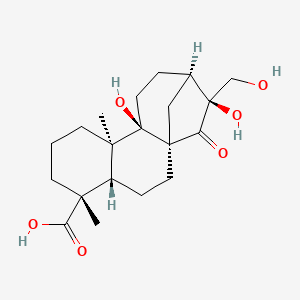
Methyl pseudolarate B
Übersicht
Beschreibung
Methyl pseudolarate B is a natural diterpenoid compound isolated from the root bark of Pseudolarix kaempferi. It is known for its diverse biological activities and potential therapeutic applications. The chemical structure of this compound is characterized by a complex tricyclic framework with multiple functional groups, making it an interesting subject for chemical and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Methyl pseudolarate B has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound for studying the chemical properties and reactivity of diterpenoids.
Biology: It is studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: It is used in the development of new drugs and as a chemical intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
Target of Action
Methyl pseudolarate B is a natural diterpenoid compound that primarily targets Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, making it a potential therapeutic target for the treatment of type 2 diabetes and obesity.
Mode of Action
This compound acts as an inhibitor of PTP1B . It binds to the active site of the enzyme, preventing it from dephosphorylating its substrate proteins. This inhibition disrupts the normal function of PTP1B, leading to alterations in downstream signaling pathways. The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is reported to be 10.9 μM .
Biochemical Pathways
Inhibition of PTP1B can enhance insulin sensitivity and promote glucose uptake, potentially offering therapeutic benefits for conditions like diabetes .
Result of Action
The inhibition of PTP1B by this compound can lead to enhanced insulin sensitivity and improved glucose uptake. This could potentially result in therapeutic benefits for conditions like diabetes and obesity. More research is needed to fully understand the molecular and cellular effects of this compound’s action .
Biochemische Analyse
Biochemical Properties
Methyl pseudolarate B plays a crucial role in biochemical reactions by inhibiting the activity of protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 10.9 μM . PTP1B is an enzyme that negatively regulates insulin signaling and is a target for the treatment of type 2 diabetes and obesity. By inhibiting PTP1B, this compound enhances insulin signaling, thereby improving glucose uptake and metabolism. Additionally, this compound interacts with other biomolecules such as metabolic enzymes and proteases, further influencing various biochemical pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential anti-cancer agent . The compound influences cell signaling pathways, including the insulin signaling pathway, by enhancing insulin sensitivity and glucose uptake. This compound also affects gene expression and cellular metabolism, leading to improved metabolic functions and reduced inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PTP1B, leading to the inhibition of the enzyme’s activity . This inhibition results in the activation of insulin signaling pathways, which enhances glucose uptake and metabolism. Additionally, this compound may interact with other biomolecules, such as metabolic enzymes and proteases, to exert its effects. The compound’s ability to modulate gene expression further contributes to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under recommended storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on PTP1B and other targets, leading to sustained improvements in cellular function and metabolic processes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve insulin sensitivity and glucose metabolism without significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of PTP1B . This inhibition enhances insulin signaling and glucose metabolism, leading to improved metabolic functions. The compound may also interact with other metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its therapeutic effects. The distribution of this compound may vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
This compound exhibits subcellular localization that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with target enzymes and proteins, thereby modulating cellular processes and therapeutic outcomes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl pseudolarate B can be synthesized through various chemical reactions involving the modification of pseudolaric acids. The synthetic route typically involves esterification and acetylation reactions. The key steps include:
Esterification: The carboxylic acid group of pseudolaric acid is esterified using methanol in the presence of an acid catalyst.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound involves the extraction of pseudolaric acids from the root bark of Pseudolarix kaempferi, followed by chemical modification to obtain the desired compound. The process includes:
Extraction: The root bark is extracted using solvents like ethanol or methanol.
Purification: The extract is purified using chromatographic techniques to isolate pseudolaric acids.
Chemical Modification: The isolated pseudolaric acids undergo esterification and acetylation to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl pseudolarate B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkyl halides in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical or pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Methyl pseudolarate B is structurally similar to other diterpenoids isolated from Pseudolarix kaempferi, such as:
- Pseudolaric acid A
- Pseudolaric acid B
- Deacetylpseudolaric acid A
- Methyl pseudolarate A
Uniqueness: this compound is unique due to its specific esterification and acetylation pattern, which imparts distinct biological activities compared to its analogs. Its ability to inhibit PTP1B and its potential anti-cancer properties make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
methyl (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-5-methoxy-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-15(19(26)29-4)7-6-11-22(3)18-10-13-23(21(28)32-22)12-8-17(20(27)30-5)9-14-24(18,23)31-16(2)25/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,15-7+/t18-,22+,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNRJQIZAXOHQJ-KYNXZXPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314937 | |
| Record name | Methyl pseudolarate B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82508-34-7 | |
| Record name | Methyl pseudolarate B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82508-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl pseudolarate B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B1151750.png)


